molecular formula C19H21ClN2O2 B5403543 5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide

5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide

Cat. No. B5403543
M. Wt: 344.8 g/mol
InChI Key: STXGXLULKIWEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the dopamine D3 receptor and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide involves its binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of various physiological processes. By blocking the dopamine D3 receptor, this compound has been found to have various effects on behavior, cognition, and emotion.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to decrease the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of various physiological processes. Therefore, this compound has been found to have effects on behavior, cognition, and emotion.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are various future directions for the research on 5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide. One of the areas of interest is the investigation of the role of the dopamine D3 receptor in addiction and substance abuse. This compound has been found to have potential applications in the treatment of addiction and substance abuse. Therefore, further research in this area can lead to the development of new treatments for these conditions. Another area of future research is the investigation of the effects of this compound on other physiological processes such as sleep, appetite, and pain. By investigating the effects of this compound on these processes, researchers can gain a better understanding of the role of the dopamine D3 receptor in these processes.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-(1-pyrrolidinyl)benzylamine with 5-chloro-2-methoxybenzoic acid to form an intermediate product. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with ammonia to yield the desired compound.

Scientific Research Applications

5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to be a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of various physiological processes such as motor control, reward, and addiction. Therefore, this compound has been used in various studies to investigate the role of the dopamine D3 receptor in these processes.

properties

IUPAC Name

5-chloro-2-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-9-6-15(20)12-17(18)19(23)21-13-14-4-7-16(8-5-14)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXGXLULKIWEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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